Phenol, 2-(4-iodophenyliminomethyl)-4-nitro- Phenol, 2-(4-iodophenyliminomethyl)-4-nitro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16075189
InChI: InChI=1S/C13H9IN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H
SMILES:
Molecular Formula: C13H9IN2O3
Molecular Weight: 368.13 g/mol

Phenol, 2-(4-iodophenyliminomethyl)-4-nitro-

CAS No.:

Cat. No.: VC16075189

Molecular Formula: C13H9IN2O3

Molecular Weight: 368.13 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 2-(4-iodophenyliminomethyl)-4-nitro- -

Specification

Molecular Formula C13H9IN2O3
Molecular Weight 368.13 g/mol
IUPAC Name 2-[(4-iodophenyl)iminomethyl]-4-nitrophenol
Standard InChI InChI=1S/C13H9IN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H
Standard InChI Key GDYAMKYKYQKABR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)I

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound is systematically named 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, with the molecular formula C₁₃H₉IN₂O₃ and a molecular weight of 368.13 g/mol . Its structure comprises a phenolic ring substituted with a nitro group at the para-position and an imine-linked 4-iodophenyl moiety at the ortho-position.

Synonyms and Registry Identifiers

Common synonyms include:

  • 2-{(E)-[(4-Iodophenyl)imino]methyl}-4-nitrophenol

  • Phenol, 2-[[(4-iodophenyl)imino]methyl]-4-nitro-

Key identifiers:

  • CAS Registry: 15257-20-2

  • MDL Number: MFCD00187036

  • ChemDiv ID: 8003-9138 (for the diiodo analog)

Synthesis and Crystallization

Synthetic Methodology

The title compound is synthesized through a condensation reaction between equimolar quantities of 2-hydroxy-5-nitrobenzaldehyde (11.0 mg, 0.066 mmol) and 4-iodoaniline (14.4 mg, 0.066 mmol) in ethanol under reflux for 15 hours . The reaction proceeds via nucleophilic attack of the aniline’s amine group on the aldehyde carbonyl, followed by dehydration to form the imine bond (C=N). The product is isolated as orange crystals with a 60% yield and a melting point of 484–486 K .

Crystallization Conditions

Single crystals suitable for X-ray diffraction are obtained through slow evaporation of an ethanol solution. The orthorhombic crystal system (Pna2₁) is confirmed with lattice parameters:

  • a = 12.8022(4) Å

  • b = 24.4556(9) Å

  • c = 4.1459(1) Å

  • V = 1298.02(7) ų

Structural Characterization

Molecular Geometry

The molecule adopts an E-configuration about the C7=N1 bond (1.264 Å), characteristic of Schiff bases . Key structural features include:

  • Intramolecular O1–H1⋯N1 hydrogen bond (2.18 Å), forming an S(6) ring motif (Table 1).

  • Dihedral angle of 39.1(2)° between the phenol and 4-iodophenyl rings, inducing non-planarity .

  • Nitro group tilt: O2–N2–C10–C9 = −7.4(10)°, reducing conjugation with the aromatic ring .

Table 1: Selected Bond Lengths and Angles

ParameterValue (Å/°)
C7=N11.264(8)
C8–C71.444(8)
O1–H1⋯N1 (H-bond)2.18
Dihedral angle39.1(2)

Hirshfeld Surface Analysis

Intermolecular interactions are dominated by:

  • O⋯H/H⋯O contacts: 26.9% contribution

  • H⋯H interactions: 22.0% contribution

These interactions stabilize the crystal packing through C–H⋯O hydrogen bonds, forming infinite chains along the a-axis.

Physicochemical Properties

Thermal Stability

The compound decomposes above 486 K, consistent with its melting point .

Applications and Derivatives

Coordination Chemistry

The compound’s imine and phenolic groups enable chelation with transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with potential catalytic or magnetic properties .

Functional Derivatives

  • 2-Iodo-6-{[(4-iodophenyl)imino]methyl}-4-nitrophenol (C₁₃H₈I₂N₂O₃): A diiodo analog with enhanced halogen bonding capabilities .

  • 4,4'-Methylenebis(2-{[(4-iodophenyl)imino]methyl}phenol) (C₂₇H₂₀I₂N₂O₂): A dimeric structure with a methylene bridge, expanding applications in polymer chemistry .

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